1'-[3-(dimethylamino)propyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
“1’-[3-(dimethylamino)propyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of indole and pyrrole rings, making it a complex and potentially versatile molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1’-[3-(dimethylamino)propyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” typically involves multi-step organic reactions. The process may include:
Formation of the Indole Ring: Starting with a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Spiro Linkage Formation: The spiro linkage is formed by reacting the indole derivative with a pyrrole precursor under specific conditions.
Functional Group Modifications: Introduction of the dimethylamino, ethoxybenzoyl, and hydroxy groups through various organic reactions such as alkylation, acylation, and hydroxylation.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing chromatography, crystallization, and other purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“1’-[3-(dimethylamino)propyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “1’-[3-(dimethylamino)propyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-pyrrole] Derivatives: Compounds with similar spiro linkage and ring structures.
Dimethylamino Compounds: Molecules containing the dimethylamino functional group.
Ethoxybenzoyl Compounds: Compounds with the ethoxybenzoyl moiety.
Uniqueness
“1’-[3-(dimethylamino)propyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” stands out due to its unique combination of functional groups and spiro linkage, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H29N3O5 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(4'E)-1'-[3-(dimethylamino)propyl]-4'-[(4-ethoxyphenyl)-hydroxymethylidene]-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H29N3O5/c1-5-34-18-13-11-17(12-14-18)22(30)21-23(31)24(32)29(16-8-15-27(2)3)26(21)19-9-6-7-10-20(19)28(4)25(26)33/h6-7,9-14,30H,5,8,15-16H2,1-4H3/b22-21- |
InChI Key |
RGXDTUFKXRDXRF-DQRAZIAOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN(C)C)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN(C)C)O |
Origin of Product |
United States |
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